N-(3-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-14-6-4-5-13(11-14)21-18(26)12-28-19-23-22-17-9-8-16(24-25(17)19)15-7-2-3-10-20-15/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQSRKZVAFOCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. Research indicates that compounds with the triazole scaffold exhibit significant inhibition of cancer cell proliferation.
Key Findings:
- PIM Kinase Inhibition: Compounds within this class have been shown to selectively inhibit PIM kinases (PIM-1 and PIM-3), which are implicated in various cancers. For example, a study demonstrated that certain triazolo derivatives inhibited BAD protein phosphorylation in cell-based assays, suggesting a mechanism for their anticancer activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens.
Case Study:
In vitro studies on related compounds revealed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL. This suggests that this compound may exhibit similar properties .
Antitubercular Activity
Another area of interest is the potential antitubercular activity of this compound. Research into related triazole derivatives has shown promising results against Mycobacterium tuberculosis.
Research Findings:
A series of substituted benzamide derivatives were evaluated for their anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM. Such findings indicate that modifications to the triazole structure can enhance efficacy against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and sulfonamide moieties has been linked to increased bioactivity.
| Functional Group | Effect on Activity |
|---|---|
| Methoxy | Enhances lipophilicity and cell membrane permeability |
| Sulfonamide | Potentially increases binding affinity to target proteins |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C19H16N6O2S
- Molecular Weight : 396.43 g/mol
- CAS Number : 894053-72-6
The structure features a methoxyphenyl group, a pyridinyl moiety, and a triazolopyridazine core, which contribute to its biological activity.
Antitumor Activity
Research has indicated that N-(3-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study conducted on human breast cancer cells demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of specific apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains.
- Case Study : In a laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in various models.
Comparison with Similar Compounds
Position 6 Substituents
Position 3 Linkers
- Sulfanyl Acetamide (Target Compound) : The thioether linkage (C-S-C) offers metabolic stability compared to ethers (C-O-C), as sulfur is less prone to oxidative degradation. The acetamide group provides hydrogen-bonding sites for target engagement .
- Oxy-Ethanamine () : The ether linkage (C-O-C) may confer higher solubility but lower stability. The primary amine group could enhance solubility in acidic environments .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
